molecular formula C₂₂H₃₀N₆O₄S.C₆H₈O₇ B000866 Sildenafil citrate CAS No. 171599-83-0

Sildenafil citrate

Cat. No. B000866
CAS RN: 171599-83-0
M. Wt: 666.7 g/mol
InChI Key: DEIYFTQMQPDXOT-UHFFFAOYSA-N
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Description

Sildenafil citrate, sold under the brand name Viagra among others, is a medication used to treat erectile dysfunction and pulmonary arterial hypertension . It belongs to a group of medicines called phosphodiesterase 5 (PDE5) inhibitors . These medicines prevent an enzyme called phosphodiesterase type-5 from working too quickly, particularly in the penis .


Synthesis Analysis

Sildenafil citrate can be synthesized through an improved chlorosulfonation reaction using chlorosulfonic acid and thionyl chloride . This synthesis results in pure sildenafil with high yield .


Molecular Structure Analysis

The molecular formula of Sildenafil citrate is C22H30N6O4S.C6H8O7 . The 13 C-MAS NMR technique has been used to reveal the location of the water molecules and their mobility in sildenafil citrate crystal structure .


Chemical Reactions Analysis

Sildenafil citrate and sildenafil base produce similar spectra except from the broad bands, i.e., lower than 3411 cm −1, which represent the O-H stretching of the citrate .


Physical And Chemical Properties Analysis

The molecular weight of Sildenafil citrate is 666.7 . Sildenafil belongs to the class II of the Biopharmaceutical Classification System (BCS) and its solubility is highly dependent on pH levels .

Scientific Research Applications

Treatment for Erectile Dysfunction

Sildenafil citrate, commonly known as Viagra, is a potent selective, reversible inhibitor of phosphodiesterase type 5 (PDE5) and is primarily used for the treatment of erectile dysfunction . Clinical trials have shown that significantly more men treated with sildenafil compared with placebo were satisfied with their erectile dysfunction treatment .

Improvement in Quality of Life for Patients with Spinal Cord Injury and Multiple Sclerosis

Studies have reported improved condition-specific and general quality-of-life parameters in sildenafil-treated men with spinal cord injury and multiple sclerosis compared with those receiving placebo .

Pulmonary Artery Vasodilation

Sildenafil has clinically proven effects of pulmonary artery vasodilation . This makes it a valuable treatment option for conditions like pulmonary arterial hypertension .

Antioxidative Effects

Sildenafil has various antioxidative effects . This property can be beneficial in conditions where oxidative stress plays a significant role.

Metabolism and Elimination

Sildenafil citrate is mainly eliminated as metabolites in the faeces, accounting for approximately 80% of the orally taken dose . Understanding its metabolism and elimination can help in predicting drug interactions and side effects.

Dose Optimization

The distributions of doses of sildenafil at the end of the treatment periods are crucial for understanding its efficacy and safety . This can help in personalizing the treatment plan for individual patients.

Mechanism of Action

Sildenafil acts by blocking phosphodiesterase 5 (PDE 5), an enzyme that promotes the breakdown of cGMP, which regulates blood flow in the penis . It requires sexual arousal to work, and does not by itself cause or increase sexual arousal . It also results in dilation of the blood vessels in the lungs .

Safety and Hazards

Sildenafil should not be taken by people on nitrates such as nitroglycerin, as this may result in a serious drop in blood pressure . Rare but serious side effects include vision problems, hearing loss, and prolonged erection (priapism) that can lead to damage to the penis .

properties

IUPAC Name

5-[2-ethoxy-5-(4-methylpiperazin-1-yl)sulfonylphenyl]-1-methyl-3-propyl-6H-pyrazolo[4,3-d]pyrimidin-7-one;2-hydroxypropane-1,2,3-tricarboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H30N6O4S.C6H8O7/c1-5-7-17-19-20(27(4)25-17)22(29)24-21(23-19)16-14-15(8-9-18(16)32-6-2)33(30,31)28-12-10-26(3)11-13-28;7-3(8)1-6(13,5(11)12)2-4(9)10/h8-9,14H,5-7,10-13H2,1-4H3,(H,23,24,29);13H,1-2H2,(H,7,8)(H,9,10)(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DEIYFTQMQPDXOT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=NN(C2=C1N=C(NC2=O)C3=C(C=CC(=C3)S(=O)(=O)N4CCN(CC4)C)OCC)C.C(C(=O)O)C(CC(=O)O)(C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H38N6O11S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

139755-83-2 (Parent)
Record name Sildenafil citrate [USAN]
Source ChemIDplus
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DSSTOX Substance ID

DTXSID4046076
Record name Sildenafil citrate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

666.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Sildenafil Citrate

CAS RN

171599-83-0
Record name Sildenafil citrate
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Record name Sildenafil citrate [USAN]
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 171599-83-0
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Record name Sildenafil citrate
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Record name Sildenafil citrate
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Record name 1-[[3-(4,7-Dihydro-1-methyl-7-oxo-3-propyl-1H-pyrazolo[4,3-d]pyrimidin-5-yl)-4-ethoxyphenyl]sulfonyl]-4-methylpiperazine citrate
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Record name SILDENAFIL CITRATE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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